molecular formula C18H17F3N2O4S B11239307 6-methyl-4-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-methyl-4-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11239307
M. Wt: 414.4 g/mol
InChI Key: ZICQIWBWNARKGW-UHFFFAOYSA-N
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Description

4-METHANESULFONYL-6-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methanesulfonyl group, a trifluoromethyl group, and a benzoxazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as boron reagents for Suzuki–Miyaura coupling .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and reaction conditions that are scalable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

4-METHANESULFONYL-6-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoxazine ring and the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts such as palladium for coupling reactions . Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the compound.

Scientific Research Applications

4-METHANESULFONYL-6-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-METHANESULFONYL-6-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-METHANESULFONYL-6-METHYL-N-[3-(TRIFLUOROMETHYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE include other benzoxazine derivatives and compounds containing trifluoromethyl and methanesulfonyl groups .

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Compared to similar compounds, it may offer distinct advantages in terms of reactivity, stability, and biological activity.

Properties

Molecular Formula

C18H17F3N2O4S

Molecular Weight

414.4 g/mol

IUPAC Name

6-methyl-4-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C18H17F3N2O4S/c1-11-6-7-15-14(8-11)23(28(2,25)26)10-16(27-15)17(24)22-13-5-3-4-12(9-13)18(19,20)21/h3-9,16H,10H2,1-2H3,(H,22,24)

InChI Key

ZICQIWBWNARKGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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